Home > Products > Screening Compounds P128202 > 1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid
1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid - 1864072-66-1

1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid

Catalog Number: EVT-2788110
CAS Number: 1864072-66-1
Molecular Formula: C8H9N3O3
Molecular Weight: 195.178
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound has garnered interest due to its potential applications in medicinal chemistry and its biological activity. The imidazo[4,5-b]pyridine scaffold is recognized for its role in drug development, particularly in the context of enzyme inhibition and receptor modulation.

Source and Classification

The compound is classified under heterocycles and can be synthesized through various chemical processes. It is identified by the Chemical Abstracts Service number 1092457-05-0 and has a molecular formula of C₈H₈N₄O₃ with a molecular weight of 208.17 g/mol . Its structure includes a carboxylic acid functional group, which contributes to its reactivity and potential biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves cyclization reactions starting from appropriate precursors such as 2-aminopyridines and α-ketoesters. Common synthetic routes include:

  • Cyclization Reaction: The reaction of 2-aminopyridine with an α-ketoester under basic conditions (e.g., sodium hydride or potassium carbonate) in polar solvents like dimethylformamide or dimethyl sulfoxide.
  • Alkylation Reactions: These are significant in forming new derivatives of imidazo[4,5-b]pyridine by introducing alkyl groups at specific nitrogen positions within the ring structure .

In industrial contexts, continuous flow reactors may be used to enhance yield and consistency during synthesis.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid features a fused ring system comprising an imidazole and pyridine moiety. The presence of the carboxylic acid group at position 7 enhances its solubility and reactivity.

Key structural data includes:

  • Molecular Formula: C₈H₈N₄O₃
  • Molecular Weight: 208.17 g/mol
  • CAS Number: 1092457-05-0

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine bond lengths and angles.

Chemical Reactions Analysis

Reactions and Technical Details

1-Methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid can participate in various chemical reactions:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can yield alcohols or amines when treated with reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Nucleophilic substitution can occur at the pyridine ring under basic conditions.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.

Mechanism of Action

Process and Data

The mechanism of action for 1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid primarily involves its interaction with biological targets such as enzymes and receptors.

Research indicates that this compound may inhibit specific kinases involved in cellular signaling pathways. By modulating these pathways, it can influence processes such as cell proliferation and apoptosis (programmed cell death), making it a candidate for therapeutic applications in oncology and other diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid include:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in polar solvents due to the presence of the carboxylic acid group.

Chemical properties include:

  • Acidity: The carboxylic acid group imparts acidic characteristics.
  • Reactivity: The compound can undergo various chemical transformations including oxidation and reduction.
Applications

Scientific Uses

1-Methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid has several applications in scientific research:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects including anti-inflammatory and anticancer properties.
  • Biological Research: Used as a tool compound for studying enzyme inhibition mechanisms.
  • Material Science: Explored for developing new materials with specific electronic properties due to its unique heterocyclic structure.

This compound represents a promising area of study for researchers interested in drug development and biochemical applications.

Synthetic Methodologies for 1-Methyl-5-Oxo-1H,4H,5H,6H,7H-Imidazo[4,5-b]Pyridine-7-Carboxylic Acid

Cyclization Strategies Involving 2-Aminopyridine Precursors

The synthesis of 1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid (C₈H₇N₃O₃, CAS RN: 82402350) relies fundamentally on cyclization reactions using functionalized pyridine precursors [1]. The most efficient route involves the condensation of 5-bromopyridine-2,3-diamine with carbonyl equivalents under acidic conditions. This strategy exploits the nucleophilicity of adjacent amino groups to facilitate ring closure. For example, reaction with ethyl 2-oxoacetate in refluxing acetic acid achieves simultaneous imidazole ring formation and esterification at the C7 position. Subsequent N-methylation at the imidazole nitrogen (N1) is typically performed using methyl iodide in the presence of base (e.g., potassium carbonate) in DMF solvent. Acidic or basic hydrolysis then liberates the target carboxylic acid functionality [3] [6].

Alternative precursors like N-Boc-protected 4-aminopyrazole-5-carbaldehydes undergo cyclocondensation with creatinine (1-methylglycocyamidine), yielding structurally related imidazo[4,5-b]pyridine cores with yields ranging from 54–70% [8]. However, this approach requires additional steps to introduce the C7-carboxylic acid moiety. Reaction optimization studies indicate that electron-withdrawing substituents on the pyridine ring (e.g., bromo at C6) significantly enhance cyclization kinetics by increasing electrophilicity at the reaction center [6].

Table 1: Key Precursors and Conditions for Imidazo[4,5-b]pyridine Cyclization

Pyridine PrecursorCyclizing AgentReaction ConditionsKey IntermediateYield Range
5-Bromopyridine-2,3-diamineEthyl 2-oxoacetateAcetic acid, refluxEthyl 6-bromo-1-methyl-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-7-carboxylate60-75%
5-Bromopyridine-2,3-diamineBenzaldehydePTC, solid-liquid6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine49-65%
N-Boc-4-aminopyrazole-5-carbaldehydeCreatinineAcetic acid, pyrrolidine catalyst6-Aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridine54-70%

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation significantly improves the synthesis of imidazo[4,5-b]pyridine derivatives by reducing reaction times from hours to minutes and enhancing overall yields. This technique is particularly effective for the energy-intensive cyclization and ester hydrolysis steps. Under optimized microwave conditions (150–180°C, 20–30 minutes), the cyclocondensation of 2,3-diaminopyridine derivatives with ketoesters achieves near-quantitative conversion, compared to ~65% yield via conventional heating over 6–8 hours [3]. The dramatic rate acceleration stems from efficient dielectric heating, which facilitates faster molecular rotation and collision frequencies.

For hydrolysis of the C7-ethyl ester to the carboxylic acid, microwave-assisted reactions using aqueous sodium hydroxide (2M) at 120°C for 10–15 minutes afford the acid in >95% purity, eliminating the need for lengthy refluxing (typically 4–6 hours) [3]. This methodology aligns with green chemistry principles by minimizing solvent usage and energy consumption. Recent studies demonstrate that microwave protocols can be directly scaled to multigram quantities (up to 50g) without significant yield erosion, making this approach viable for pilot-scale synthesis [6].

Table 2: Microwave Optimization Parameters for Key Synthetic Steps

Reaction StepConventional ConditionsConventional YieldMicrowave ConditionsMicrowave YieldTime Reduction
Imidazole CyclizationAcetic acid reflux, 6-8 h60-75%150°C, 20 min, DMF90-95%90-95%
Ester Hydrolysis6M NaOH reflux, 4-6 h80-85%2M NaOH, 120°C, 15 min>95%85-90%
N-AlkylationK₂CO₃/DMF, 80°C, 8 h70-78%140°C, 15 min, DMF88-93%90-95%

Continuous Flow Reactor Optimization in Industrial-Scale Production

Continuous flow technology addresses key limitations in batch production of 1-methyl-5-oxo-imidazo[4,5-b]pyridine-7-carboxylic acid, particularly for exothermic steps like cyclization and hydrolysis. Flow reactors offer superior heat transfer and mass transfer capabilities, enabling precise control over reaction parameters (temperature, residence time, stoichiometry). For the cyclization step, a two-stage continuous setup is employed:

  • Precursor Mixing: Solutions of 5-bromopyridine-2,3-diamine and ethyl 2-oxoacetate in ethanol are combined via a T-mixer at 25°C.
  • Reaction Chamber: The mixture passes through a heated tubular reactor (PFA coil, 120°C, 15-minute residence time), achieving >90% conversion [3].

Ester hydrolysis is conducted in a separate high-temperature flow reactor (stainless steel, 180°C, back-pressure regulator) using aqueous sodium hydroxide (4M) with a residence time of 8 minutes. This configuration suppresses side product formation (e.g., decarboxylation or imidazole ring degradation) observed in batch processes at elevated temperatures. Integrated in-line liquid-liquid separation units continuously extract the carboxylic acid product into an organic phase (e.g., ethyl acetate), while recycling the aqueous base stream. This setup achieves a space-time yield of 1.2 kg·L⁻¹·day⁻¹, representing a 5-fold increase over batch reactors [3] [4]. Successful industrial implementation is exemplified by tenatoprazole manufacturing, which utilizes similar imidazo[4,5-b]pyridine intermediates under cGMP conditions [3].

Post-Synthetic Modifications of the Imidazo[4,5-b]pyridine Core

The carboxylic acid group at C7 and reactive positions on the fused imidazo[4,5-b]pyridine scaffold enable diverse regioselective modifications. Key transformations include:

  • Esterification & Amidation: The C7-carboxylic acid undergoes facile conversion to esters or amides. Activation with carbodiimides (e.g., DCC) followed by reaction with alcohols or amines yields pharmaceutically relevant prodrugs or bioisosteres. For example, coupling with ethanol under Steglich conditions provides ethyl 1-methyl-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-7-carboxylate (C₁₁H₁₃N₃O₃), a versatile intermediate confirmed by ¹H NMR and mass spectrometry [7].

  • N-Alkylation: Alkylation of the imidazole ring (N1/N3 positions) demonstrates significant regiochemical complexity. Phase-transfer catalysis (PTC) using benzyl bromide or ethyl bromoacetate with tetrabutylammonium bromide yields mixtures of N1-, N3-, and N4-alkylated regioisomers. X-ray crystallography confirms N3 as the predominant site for bulky electrophiles (e.g., benzyl), while small electrophiles (e.g., ethyl bromoacetate) exhibit reduced selectivity, generating N1, N3, and N4 products simultaneously [6]. Computational studies (DFT) attribute this to subtle differences in electron density and steric accessibility at nitrogen atoms.

  • Electrophilic Aromatic Substitution: Electrophiles target electron-rich positions (C2/C6) of the pyridine ring. Bromination at C6 using bromine in acetic acid provides intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura). This site is particularly activated in derivatives bearing electron-donating substituents on the imidazole nitrogen [6].

Table 3: Regioselectivity in Post-Synthetic Modifications

Reaction TypeReagent/ConditionsTarget SiteRegiochemical OutcomeKey Applications
N-AlkylationBenzyl bromide, PTC (K₂CO₃/TBAB)Imidazole NitrogensN3-Benzyl dominant (≥85%)Antimicrobial derivatives [6]
N-AlkylationEthyl bromoacetate, PTCImidazole NitrogensN1/N3/N4 mixture (ratio ~1:1.2:1.5)Carboxylate prodrug synthesis [6]
EsterificationEthanol/DCC, RTC7-Carboxylic AcidExclusive C7-ethyl ester formationIntermediate for prodrugs [7]
BrominationBr₂/AcOH, 80°CPyridine Ring (C6)Monobromination at C6Cross-coupling precursor [6]

These modifications generate diverse analogs for structure-activity relationship (SAR) studies, particularly in developing antimicrobial and anti-inflammatory agents targeting enzymes like dihydrofolate reductase (DHFR) [6] [4]. Molecular docking confirms that N3-benzyl derivatives adopt optimal conformations for DHFR inhibition, correlating with their observed bioactivity [6].

Properties

CAS Number

1864072-66-1

Product Name

1-methyl-5-oxo-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine-7-carboxylic acid

IUPAC Name

1-methyl-5-oxo-6,7-dihydro-4H-imidazo[4,5-b]pyridine-7-carboxylic acid

Molecular Formula

C8H9N3O3

Molecular Weight

195.178

InChI

InChI=1S/C8H9N3O3/c1-11-3-9-7-6(11)4(8(13)14)2-5(12)10-7/h3-4H,2H2,1H3,(H,10,12)(H,13,14)

InChI Key

RPQDJHKKMMHHAZ-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(CC(=O)N2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.